molecular formula C21H28N4O4S B610489 RIP2 kinase inhibitor 2

RIP2 kinase inhibitor 2

Cat. No.: B610489
M. Wt: 432.5 g/mol
InChI Key: QODPGRHWJBWTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of quinazoline derivatives, which are known to be effective receptor-interacting serine/threonine kinase 2 inhibitors . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 .

Mechanism of Action

Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 exerts its effects by binding to the active site of receptor-interacting serine/threonine kinase 2, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition blocks the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors, as well as various adaptor proteins and kinases .

Comparison with Similar Compounds

Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 is unique in its high selectivity and potency for receptor-interacting serine/threonine kinase 2 compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODPGRHWJBWTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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